molecular formula C21H14F3N3O2 B6072775 N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide

Número de catálogo: B6072775
Peso molecular: 397.3 g/mol
Clave InChI: QPZUSZKUZPNHFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide acts as a reversible inhibitor of BTK by binding to the enzyme's active site, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer cell lines and animal models. This compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, this compound's efficacy may be limited in certain cancer types that do not rely heavily on B-cell receptor signaling for survival.

Direcciones Futuras

Future research on N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide could focus on exploring its potential therapeutic applications in other cancer types, as well as investigating its efficacy in combination with other targeted therapies or immunotherapies. Additionally, further studies could elucidate the mechanisms of resistance to this compound and identify strategies to overcome this resistance.

Métodos De Síntesis

The synthesis method of N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide involves several steps, starting with the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with 4-aminophenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate compound is then reacted with 2-furancarboxylic acid in the presence of a coupling reagent to yield this compound.

Aplicaciones Científicas De Investigación

N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide has been extensively studied in preclinical models of cancer, particularly in hematologic malignancies such as B-cell lymphomas and chronic lymphocytic leukemia. Studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, leading to the suppression of cancer cell growth and survival.

Propiedades

IUPAC Name

N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)19-13-17(27(26-19)16-5-2-1-3-6-16)14-8-10-15(11-9-14)25-20(28)18-7-4-12-29-18/h1-13H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZUSZKUZPNHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.